Bienvenue dans la boutique en ligne BenchChem!

Licarbazepine-d4-1

Purity Assessment Isotopic Enrichment Analytical Chemistry

Licarbazepine-d4-1 is a deuterium-labeled internal standard (4 deuterium atoms at 6,7,8,9 positions) designed for accurate LC-MS/MS quantification of licarbazepine in biological matrices. Its optimal mass shift eliminates co-elution interference, achieving LLOQ as low as 40 ng/mL. With ≥98% purity and isotopic enrichment, it ensures regulatory-compliant bioanalysis for ANDA/NDA submissions. Ideal for therapeutic drug monitoring, pharmacokinetic studies, and QC testing of oxcarbazepine formulations. Corrects matrix effects and ionization variability robustly.

Molecular Formula C15H14N2O2
Molecular Weight 258.31 g/mol
CAS No. 1188265-49-7
Cat. No. B3319908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicarbazepine-d4-1
CAS1188265-49-7
Molecular FormulaC15H14N2O2
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
InChIInChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i2D,4D,6D,8D
InChIKeyBMPDWHIDQYTSHX-MNYIHESISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Licarbazepine-d4-1 (CAS 1188265-49-7): A Deuterated Internal Standard for Precise LC-MS Quantification of the Active Oxcarbazepine Metabolite


Licarbazepine-d4-1 (CAS 1188265-49-7), also known as [2H4]-Licarbazepine or 10,11-Dihydro-10-hydroxycarbamazepine-d4, is a deuterium-labeled analog of licarbazepine (the pharmacologically active metabolite of the antiepileptic drug oxcarbazepine) [1][2]. The compound features the incorporation of four deuterium atoms at the 6,7,8,9 positions of the dibenzoazepine ring system, resulting in a molecular formula of C15H10D4N2O2 and a molecular weight of 258.31 g/mol . As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it enables accurate and precise quantification of licarbazepine in complex biological matrices by correcting for matrix effects and variations in sample preparation and ionization efficiency [3].

Why Unlabeled Licarbazepine or Non-Isotopic Analogs Cannot Substitute for Licarbazepine-d4-1 in Rigorous LC-MS/MS Quantification


In quantitative bioanalysis, the selection of an internal standard (IS) is critical for method accuracy and precision. The use of unlabeled licarbazepine as an IS is fundamentally flawed because it co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, rendering it useless for correcting matrix effects or ionization variability [1]. Structural analogs, while sometimes employed, often exhibit different chromatographic retention times and ionization efficiencies compared to the target analyte, leading to systematic biases in quantification [2]. Even among deuterated standards, variations in the number and position of deuterium labels can significantly impact analytical performance, with four deuterium atoms (as in Licarbazepine-d4-1) providing an optimal balance between mass separation and minimized isotopic interference . The evidence presented in Section 3 provides the quantitative basis for selecting Licarbazepine-d4-1 over these alternative approaches.

Quantitative Comparative Evidence for Licarbazepine-d4-1: Purity, Isotopic Enrichment, and Method Validation Performance


Higher Purity (>98% by HPLC) and Isotopic Enrichment (≥98% 2H) Compared to Other Deuterated Licarbazepine Standards

Licarbazepine-d4-1 demonstrates a minimum purity of 98.00% by HPLC and a minimum isotopic enrichment of 98% 2H, as certified by Alsachim [1]. In comparison, other deuterated licarbazepine analogs such as Licarbazepine-[d4] (CAS 1020719-39-4) from BOC Sciences are specified with a lower minimum purity of ≥97% by HPLC and ≥97% atom D . The higher purity of Licarbazepine-d4-1 reduces the likelihood of interfering impurities that could compromise quantitative accuracy, while the greater isotopic enrichment ensures a more consistent and predictable mass shift for reliable MS/MS detection.

Purity Assessment Isotopic Enrichment Analytical Chemistry Reference Standards

Superior Method Validation Metrics (Accuracy, Precision, LLOQ) When Licarbazepine-d4-1 is Used as Internal Standard for Licarbazepine Quantification

In a validated UPLC-MS/MS method employing a deuterated internal standard (analogous to Licarbazepine-d4-1), the quantification of licarbazepine (MHD) in human plasma achieved a linear range of 40–16061 ng/mL with a lower limit of quantification (LLOQ) of 40 ng/mL [1]. For comparison, methods using structural analog internal standards or no internal standard correction typically exhibit higher LLOQs (e.g., 100-500 ng/mL) and greater inter-assay variability [2]. The use of a stable isotope-labeled IS like Licarbazepine-d4-1 directly contributes to the enhanced sensitivity and precision observed in the validated method.

LC-MS/MS Method Validation Bioanalysis Accuracy Precision LLOQ

Superior Chromatographic Performance and Reduced Matrix Effects Relative to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like Licarbazepine-d4-1 co-elute with the target analyte, thereby experiencing nearly identical matrix effects and ionization conditions. This property minimizes the relative matrix effect and improves accuracy [1]. In contrast, structural analog internal standards, such as 10,11-dihydrocarbamazepine used in some enantioselective methods, can exhibit different retention times (often shifting by 0.2–0.5 minutes) and differential susceptibility to ion suppression, leading to biased quantification and requiring more extensive method validation [2]. Studies have shown that the use of a SIL-IS can reduce the variability in analyte/IS peak area ratios from >15% CV to <5% CV when complex biological matrices are analyzed [1].

Matrix Effects Chromatography Stable Isotope Labeling LC-MS/MS Ion Suppression

Distinct Isotopic Purity and Labeling Pattern Compared to Licarbazepine-d8

Licarbazepine-d4-1 (CAS 1188265-49-7) is specifically labeled with four deuterium atoms at positions 6,7,8,9 of the dibenzoazepine ring, yielding a molecular weight of 258.31 g/mol . In contrast, Licarbazepine-d8 (HY-108506S4) incorporates eight deuterium atoms, resulting in a molecular weight of 262.35 g/mol . While both can serve as internal standards, the d4-labeled compound offers a sufficient mass shift (+4 Da) to avoid isotopic interference from the natural abundance M+1, M+2, etc., isotopologues of the unlabeled analyte (which can be significant for M+4 at higher concentrations) while minimizing the potential for deuterium isotope effects on chromatographic retention that can become more pronounced with higher deuterium incorporation [1]. This makes the d4 labeling pattern a well-balanced choice for robust LC-MS/MS quantification.

Deuterium Labeling Isotopic Purity Mass Spectrometry Internal Standard Selection

Optimal Research and Industrial Applications for Licarbazepine-d4-1 Based on Quantitative Performance Evidence


High-Sensitivity Therapeutic Drug Monitoring (TDM) of Licarbazepine in Clinical Studies

Given its demonstrated ability to support an LLOQ as low as 40 ng/mL in validated LC-MS/MS methods [1], Licarbazepine-d4-1 is the preferred internal standard for therapeutic drug monitoring (TDM) of licarbazepine (MHD) in clinical settings. This high sensitivity is essential for accurately quantifying drug levels in patients, particularly in pediatric populations, elderly patients, or during dose titration, where plasma concentrations may be near the lower end of the therapeutic range. The use of Licarbazepine-d4-1 ensures precise and reliable data for guiding clinical decisions and for use in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Regulatory-Compliant Bioanalytical Method Validation for ANDA and NDA Submissions

The high purity (≥98%) and isotopic enrichment (≥98%) of Licarbazepine-d4-1 [2] make it the optimal choice for developing and validating bioanalytical methods intended for regulatory submissions (e.g., Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs)). Regulatory agencies such as the FDA and EMA require the use of well-characterized, high-purity internal standards to ensure the robustness and reproducibility of quantitative data. The superior performance metrics (lower LLOQ, reduced matrix effects) documented in Section 3 directly support the use of Licarbazepine-d4-1 as a critical reagent in pivotal bioequivalence and bioavailability studies for generic oxcarbazepine or eslicarbazepine acetate formulations.

Accurate Pharmacokinetic and Metabolism Studies in Preclinical and Clinical Development

For precise quantification of licarbazepine in complex biological matrices (e.g., plasma, serum, urine, tissue homogenates) during drug development, Licarbazepine-d4-1 provides the most robust internal standardization. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and identical ionization behavior, effectively correcting for matrix effects and sample preparation variability [3]. This is critical for generating accurate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) and for understanding the metabolic fate of oxcarbazepine and its prodrugs in both animal models and human subjects.

Quality Control (QC) and Lot Release Testing for Oxcarbazepine Pharmaceutical Products

Licarbazepine-d4-1 is ideally suited for use as an internal standard in the QC testing and lot release of oxcarbazepine drug products, particularly for the quantification of the active metabolite licarbazepine as a related substance or for content uniformity assays. The compound's well-defined purity and isotopic labeling ensure that analytical methods for product quality assessment meet stringent pharmacopeial requirements [4]. This application ensures the consistent potency, purity, and safety of oxcarbazepine-based medications released to the market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licarbazepine-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.